Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. This compound features a tert-butyl group attached to an octahydropyrrolo[3,4-b]morpholine structure, making it unique in its chemical properties and potential applications. The compound's molecular formula is with a molecular weight of g/mol .
This compound can be synthesized from readily available starting materials through various chemical reactions and processes. It is often used as a building block in organic synthesis and has been studied for its biological activity and interactions with biomolecules.
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is classified as an ester due to the presence of the carboxylate functional group. It falls within the broader category of nitrogen-containing heterocycles, specifically morpholines, which are known for their diverse applications in medicinal chemistry and material science .
The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves several key steps:
The reaction conditions often require specific catalysts and temperature controls to ensure high yields and purity. In industrial settings, large-scale batch reactors or continuous flow reactors can be employed to optimize production efficiency and minimize by-products.
The molecular structure of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate consists of a morpholine ring fused with a pyrrole-like structure. The tert-butyl group enhances its lipophilicity, potentially affecting its biological interactions.
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways and potentially leading to therapeutic effects depending on the application context.
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate has diverse applications across several scientific fields:
This compound's unique structural features and reactivity profile make it valuable for further research and application development in various scientific domains.
The bicyclic framework of octahydropyrrolo[3,4-b]morpholine contains multiple stereocenters, leading to distinct diastereomers with unique physicochemical and pharmacological profiles. The cis-fused (4aR,7aR) and (4aS,7aS) isomers exhibit C₂-symmetry, while the trans-fused (4aR,7aS) and (4aS,7aR) isomers lack planar symmetry. These configurations critically influence nitrogen basicity, nucleophilicity, and hydrogen-bonding capacity [1] [6]. For example, the (4aR,7aR) isomer (CAS 1383428-22-5) demonstrates enhanced rigidity that facilitates chiral induction in asymmetric catalysis, whereas the (4aR,7aS) isomer (CAS 159991-18-1) shows greater conformational flexibility suited for blood-brain barrier penetration in CNS drug candidates [5] [6].
Table 1: Stereoisomeric Variants of Tert-butyl Octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Stereochemistry | CAS Number | IUPAC Name | Molecular Formula | Molecular Weight |
---|---|---|---|---|
(4aR,7aR) | 1383428-22-5 | tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate | C₁₁H₂₀N₂O₃ | 228.29 |
(4aS,7aS) | Not provided | Enantiomer of (4aR,7aR) | C₁₁H₂₀N₂O₃ | 228.29 |
(4aR,7aS) | 159991-18-1 | tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate | C₁₁H₂₀N₂O₃ | 228.29 |
(4aS,7aR) | 159991-15-8 | tert-butyl (4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate | C₁₁H₂₀N₂O₃ | 228.29 |
Steric differentiation between the cis and trans isomers alters the tert-butoxycarbonyl (Boc) group’s steric environment. In the trans configuration, reduced A^(1,3) strain accelerates carbamate deprotection under acidic conditions by ~30% compared to cis-fused counterparts [2] [6]. This reactivity divergence enables selective deprotection in multi-amine substrates during peptide synthesis [5].
Octahydropyrrolo[3,4-b]morpholine adopts distinct puckered conformations that modulate its exposure of functional groups. Density Functional Theory (DFT) calculations reveal two stable conformers for the (4aR,7aR) isomer:
Table 2: Key Conformational Parameters of (4aR,7aR) Isomer
Parameter | Chair-Boat | Twist-Chair |
---|---|---|
N6−C7a−C4a−N1 Torsion | -152.3° | -137.6° |
Puckering Amplitude (Morpholine) | 0.62 Å | 0.58 Å |
Puckering Amplitude (Pyrrolidine) | 0.47 Å | 0.51 Å |
Relative Energy | 0 kcal/mol | +1.8 kcal/mol |
Nuclear Overhauser Effect Spectroscopy (NOESY) validates these states through diagnostic cross-peaks. In CDCl₃, the (4aR,7aR) isomer shows strong NOE correlations between H4a-H7a (3.2 Å) and H3-H7 (4.1 Å), confirming the chair-boat dominance (>90% population) [6]. Conversely, the (4aR,7aS) isomer exhibits a "pseudo-chair" conformation with averaged NOE contacts, indicating rapid ring inversion (ΔG‡ = 10.3 kcal/mol at 298K) [7]. Hydrogen bonding between the N4 hydrogen and the Boc carbonyl oxygen further stabilizes this conformation, as evidenced by a 15 cm⁻¹ redshift in the C=O IR stretch relative to non-interacting isomers [5] [7].
Enantiomeric purity of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is essential for asymmetric applications. Industrial-scale resolution employs three complementary strategies:
Diastereomeric Salt Crystallization: Treating racemic mixtures with L-(+)-dibenzoyl tartaric acid in ethyl acetate yields the (4aR,7aR)-tartrate salt with >99% ee after two recrystallizations. The (4aS,7aS) enantiomer remains in the mother liquor due to differential solubility (Kdis = 4.7) [6] [7].
Chiral Stationary Phase Chromatography: Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H) achieves baseline separation of (4aR,7aS) and (4aS,7aR) enantiomers. Optimized conditions use heptane/isopropanol (85:15) at 2 mL/min, yielding 99.5% ee with retention times of 12.1 min and 16.8 min, respectively [6].
Enzymatic Kinetic Resolution: Lipase B from Candida antarctica selectively acylates the (4aR,7aR) isomer with vinyl acetate in toluene. The reaction proceeds with E = 42, enabling 48% conversion to the (4aR,7aR)-acetate (98% ee) while leaving the unreacted (4aS,7aS) alcohol at >99% ee [7].
Table 3: Performance Metrics for Chiral Resolution Methods
Method | Isomer Obtained | Purity (ee) | Yield | Throughput (g/L/day) |
---|---|---|---|---|
Diastereomeric Salt Crystallization | (4aR,7aR) | >99% | 34% | 85 |
Chiral HPLC | (4aR,7aS) | 99.5% | 40% | 22 |
Enzymatic Resolution | (4aS,7aS) | >99% | 48% | 63 |
The resolved enantiomers serve as precursors to chiral catalysts and CNS-active agents. For example, (4aR,7aS)-Boc-morpholine (CAS 159991-18-1) undergoes directed ortho-lithiation to install tridentate ligands for asymmetric C–C bond formation [5] [7].
The stereochemical complexity of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate transforms this building block into a three-dimensional toolkit. Each enantiomer offers unique vectors for spatial control—whether as a conformationally rigid scaffold in peptide design or as a chiral director in enantioselective synthesis. Future advancements will likely exploit its dynamic ring flip equilibria for switchable molecular devices [5] [6] [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3